MPO Inhibitory Potency Advantage over a Close Imidazo[4,5-c]pyridine Analog
This compound inhibits human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. In contrast, a closely related imidazo[4,5-c]pyridine derivative (BDBM50507393) exhibits a weaker MPO IC50 of 250 nM when tested in a human PMN leukocyte peroxidation assay [2]. The 57% improvement in potency underscores the critical role of the 3-methoxyphenyl substitution pattern.
| Evidence Dimension | Inhibitory concentration 50% (IC50) against myeloperoxidase |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Imidazo[4,5-c]pyridine analog BDBM50507393: IC50 = 250 nM |
| Quantified Difference | 57% lower IC50 (159 nM vs. 250 nM) |
| Conditions | Recombinant human MPO, aminophenyl fluorescein assay, 10 min incubation with 120 mM NaCl (Target Compound); Human PMN leukocyte MPO peroxidation assay, H2O2 substrate (Comparator) |
Why This Matters
Lower IC50 translates to less compound required per assay, reducing cost and potential off-target effects at screening concentrations, which is crucial for selecting a tool compound for MPO-mediated disease models.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC50 159 nM for human MPO. Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
- [2] BindingDB. BDBM50507393 (CHEMBL4524861). IC50 250 nM for human MPO. Accessed via https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507393 View Source
